Product packaging for Fluo-8 AM(Cat. No.:CAS No. 1345980-40-6)

Fluo-8 AM

Cat. No.: B3026470
CAS No.: 1345980-40-6
M. Wt: 1046.9
InChI Key: BKYHTWFRZPRHNM-UHFFFAOYSA-N
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Description

Intracellular De-esterification of the Acetoxymethyl (AM) Ester

Fluo-8 AM is the cell-permeant version of the Fluo-8 dye. The core Fluo-8 molecule contains carboxylate groups that are negatively charged at physiological pH, making it unable to passively cross the lipid bilayers of cell membranes. To facilitate entry into live cells, these carboxyl groups are masked with acetoxymethyl (AM) esters. researchgate.netaatbio.comthermofisher.com This modification renders the molecule uncharged and more hydrophobic, allowing it to readily diffuse across the cell membrane. aatbio.comthermofisher.comnih.gov

Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups. aatbio.comnih.govlumiprobe.comlogosbio.comnih.gov This enzymatic cleavage removes the masking AM groups, regenerating the polar carboxylate groups. aatbio.comresearchgate.net The resulting molecule, the active calcium indicator Fluo-8, is now a charged, membrane-impermeant anion that is effectively trapped within the cytoplasm, where it is available to bind to calcium. aatbio.comthermofisher.comnih.govnih.gov This process is crucial for loading the dye into the cellular compartment where calcium signaling occurs. aatbio.com

Spectroscopic Characteristics and Fluorescence Intensity Modulation Upon Calcium Binding

The Fluo-8 molecule, in its de-esterified and calcium-free state, is largely non-fluorescent. aatbio.comaatbio.com Its utility as a calcium indicator stems from a dramatic change in its spectroscopic properties upon binding to free calcium ions (Ca²+). The absorption and emission spectra of Fluo-8 are similar to those of its predecessors, Fluo-3 and Fluo-4, making it compatible with common fluorescence microscopy equipment, such as the 488 nm argon-ion laser line and standard FITC filter sets. cosmobio.co.jpinterchim.fraatbio.com

Excitation Wavelength: The maximum excitation wavelength for Fluo-8 is approximately 490 nm to 495 nm. cosmobio.co.jpaatbio.comaatbio.comabcam.comaatbio.com

Emission Wavelength: Upon excitation, Fluo-8 emits green fluorescence with a maximum emission wavelength of approximately 514 nm to 525 nm. logosbio.comcosmobio.co.jpaatbio.comabcam.comaatbio.com

The binding of Ca²+ to the Fluo-8 molecule induces a conformational change that significantly enhances its quantum yield. This results in a substantial increase in fluorescence intensity. Research indicates that upon saturation with calcium, Fluo-8 exhibits an increase in fluorescence of approximately 200-fold compared to its calcium-free form. aatbio.comaatbio.comcosmobio.co.jpaatbio.com This large dynamic range makes it a highly sensitive indicator for detecting changes in intracellular calcium concentrations. cosmobio.co.jpaatbio.com

Calcium Binding Affinity and Dissociation Constants (Kd) of Fluo-8 Variants

The dissociation constant (Kd) is a measure of a fluorescent indicator's affinity for calcium. It represents the calcium concentration at which half of the indicator molecules are bound to Ca²⁺. The standard Fluo-8 has a moderate affinity suitable for measuring typical cytosolic calcium transients. To accommodate different experimental needs for detecting varying ranges of calcium concentrations, several variants of Fluo-8 have been developed with different Kd values. aatbio.comaatbio.com

It is important to note that Kd values determined in calibration solutions (in vitro) may differ from those within the complex intracellular environment (in situ). nih.govaatbio.comnih.gov Factors within the cell, such as pH, viscosity, and interactions with proteins, can influence the dye's calcium-binding properties. nih.govaatbio.com However, one study using in situ calibration found the Kd of Fluo-8 to be indistinguishable from its in vitro value. nih.gov

The table below details the reported dissociation constants for the primary Fluo-8 variants.

Fluo-8 VariantDissociation Constant (Kd)Relative Ca²⁺ Affinity
Fluo-8H~232 nMHigh
Fluo-8~389 nMMedium
Fluo-8L~1.86 µMLow
Fluo-8FF~10 µMVery Low

The high-affinity variant, Fluo-8H, is suited for detecting small, near-baseline fluctuations in calcium, while the lower-affinity variants, Fluo-8L and Fluo-8FF, are better for measuring larger calcium transients in the micromolar range without becoming saturated. aatbio.comaatbio.comaatbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H50N2O23 B3026470 Fluo-8 AM CAS No. 1345980-40-6

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHTWFRZPRHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H50N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345980-40-6
Record name 1345980-40-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical and Physical Properties of Fluo 8 Am

Chemical Structure

Fluo-8 AM is a synthetic, cell-permeable dye. Its chemical structure is based on a fluorescein (B123965) core linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelator. The "AM" designation refers to the acetoxymethyl ester groups attached to the molecule. These lipophilic groups facilitate the dye's passage across the cell membrane.

Mechanism of Action

The functionality of this compound relies on a two-step process. First, the hydrophobic this compound readily crosses the plasma membrane into the cell. blogspot.com Once inside, intracellular esterases cleave the AM esters, trapping the now hydrophilic and active form of the dye, Fluo-8, within the cytosol. blogspot.comlumiprobe.com In its calcium-free state, Fluo-8 is essentially non-fluorescent. aatbio.comblogspot.com Upon binding to intracellular calcium ions, the molecule undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright green fluorescent signal. abcam.comwikipedia.org This increase in fluorescence intensity is directly proportional to the concentration of free intracellular calcium.

Spectral Characteristics

This compound was designed to be compatible with common fluorescence microscopy instrumentation. Its spectral properties are very similar to those of Fluo-4, making it a convenient replacement in established experimental protocols.

PropertyWavelength (nm)
Maximum Excitation~490-495
Maximum Emission~514-525

Note: The exact excitation and emission maxima may vary slightly depending on the experimental conditions and measurement instrument.

Methodological Advancements and Technical Considerations for Fluo 8 Am Utilization

Monitoring Neuronal Activity and Synaptic Transmission in Cellular Models

Neuronal activity is often accompanied by dynamic changes in intracellular calcium concentration, particularly in dendrites and synaptic terminals. These calcium transients are essential for processes like action potential firing and the release of neurotransmitters at synapses. abcam.co.jpinterchim.frlogosbio.comjove.com Fluo-8 AM can be used in cultured neurons and tissue slices to visualize and quantify these calcium fluctuations, providing insights into neuronal excitability and synaptic function. nih.govjove.com Studies have utilized this compound to monitor synchronized calcium transients in neuronal populations, although the level of subcellular detail captured can vary compared to other indicators. nih.gov The ability to load this compound into live neurons allows for the real-time assessment of calcium dynamics associated with depolarization and synaptic events. jove.comjove.com

Studies in Muscle Physiology and Contractile Mechanisms

Calcium ions are the central regulators of muscle contraction and relaxation in various muscle types, including skeletal, cardiac, and smooth muscle. abcam.co.jpinterchim.frlogosbio.comnih.gov The precise control of intracellular calcium concentration within muscle cells dictates the contractile state. Fluo-8 AM can be employed to study these critical calcium dynamics in muscle physiology. By loading muscle cells or tissues with this compound, researchers can monitor the release of calcium from the sarcoplasmic reticulum, calcium influx through channels, and calcium extrusion, all of which are integral to the contractile cycle. nih.gov Changes in Fluo-8 fluorescence reflect the transient increases in intracellular calcium that trigger contraction and the subsequent decrease as calcium is removed, leading to relaxation. nih.gov This allows for the investigation of excitation-contraction coupling mechanisms and the effects of various stimuli or pharmacological agents on muscle function. aatbio.com

Applications of Fluo 8 Am in Diverse Cellular and Molecular Biology Research Areas

Endothelial Cell Signaling and Vascular Biology Research Applications

Fluo-8 AM is utilized in research investigating calcium dynamics in endothelial cells, which are crucial for vascular biology and signaling. Studies have employed this compound to assess intracellular calcium flux in bovine aortic endothelial cells (BAEC) stimulated with agonists like ATP. logosbio.com. The dye allows for real-time monitoring of calcium efflux, providing insights into G protein-coupled receptor (GPCR) activation and subsequent intracellular calcium release in these cells logosbio.com. Furthermore, Fluo-8 dye has been used to monitor calcium flux in MIG6 knockdown endothelial cells to study vascular homeostasis pubcompare.ai.

Calcium Dynamics Research in Plant Cells

This compound is also applicable to the study of calcium dynamics in plant cells, where cytosolic Ca²⁺ plays a key role in signal transduction nih.govresearchgate.net. While other indicators like Fluo-4 AM have been widely used, this compound is also suitable for this purpose aatbio.com.

Protoplast-Based Calcium Measurement Methodologies

Protoplasts, plant cells with their cell walls removed, are a common system for studying intracellular calcium. This compound has been successfully loaded into protoplasts derived from the flesh tissue cells of Malus domestica (apple) to detect and quantify cytoplasmic calcium nih.govnih.govglpbio.com. This involves enzymatic hydrolysis to obtain viable protoplasts, followed by incubation with this compound nih.govnih.gov. Studies have determined optimal concentrations for this compound loading in protoplasts, demonstrating that fluorescence intensity increases with concentration up to a certain point (e.g., 5 µmol/L in apple flesh protoplasts) before potentially decreasing at higher concentrations, which may be associated with effects on protoplast integrity nih.govresearchgate.netresearchgate.net.

Investigations of Stress Response and Signal Transduction in Plant Tissues

Cytosolic calcium acts as a crucial signaling ion in plant responses to various stimuli, including abiotic and biotic stresses researchgate.net. This compound can be used to detect dynamic changes in cytosolic calcium levels in plant cells, contributing to the understanding of calcium-mediated signal transduction pathways in response to stress nih.govresearchgate.net. Experiments using this compound in apple flesh protoplasts have shown expected changes in fluorescence intensity upon treatment with calcium modulators like the calcium chelator EGTA, the calcium channel blocker La³⁺, and calcium ionophores like A23187 and ionomycin, confirming its utility in monitoring dynamic calcium changes in plant cells nih.govnih.gov.

Analysis of Organellar Calcium Homeostasis (e.g., Endoplasmic Reticulum Calcium Release)

This compound is employed to investigate calcium homeostasis within cellular organelles, particularly the endoplasmic reticulum (ER). The ER serves as a major intracellular calcium storage site, and the release of calcium from the ER into the cytosol is a critical signaling event aatbio.comnih.govrevvity.com. Fluo-8, the active form of this compound after esterase cleavage, can measure cytosolic calcium increases resulting from ER calcium release. Researchers have used Fluo-8 to assess changes in ER calcium content by inhibiting the SERCA pumps with thapsigargin (B1683126), which causes the release of ER calcium into the cytosol where it can be detected by the dye biorxiv.org. This approach allows for the observation of total ER calcium content release without re-uptake into the ER or across the plasma membrane biorxiv.org. Fluo-8 has also been used to determine both cytoplasmic and ER calcium levels in studies investigating how viral infections, such as with Porcine reproductive and respiratory syndrome virus (PRRSV), affect calcium balance and ER stress nih.gov.

Utilization in Specific Cell Line Models and Primary Cell Culture Systems

This compound is widely used across a variety of cell line models and primary cell cultures due to its cell-permeable nature and robust fluorescence properties upon calcium binding pubcompare.ailumiprobe.comaatbio.com.

Mammalian Cell Lines (e.g., U2OS, HeLa, β-TC3, Beas-2B)

This compound has been successfully applied in numerous mammalian cell lines for calcium imaging and flux assays.

U2OS Cells: This human osteosarcoma cell line is commonly used to assess calcium indicators. This compound has been utilized in U2OS cells to demonstrate its improved brightness and loading characteristics compared to Fluo-3 AM and Fluo-4 AM abcam.comaatbio.comcosmobio.co.jpinterchim.fr. Protocols involve incubating U2OS cells with this compound, followed by washing and imaging to monitor calcium levels abcam.comaatbio.comcosmobio.co.jp.

HeLa Cells: This human cervical cancer cell line is another frequent model for calcium studies. This compound has been used in HeLa cells for monitoring calcium responses abcam.comnih.gov. While some studies note that calcium concentration changes detected by certain probes in HeLa cells might not always reach the micromolar levels observed in many biological responses, this compound remains a viable tool for detecting intracellular calcium dynamics in this line nih.govresearchgate.net.

β-TC3 Cells: This mouse pancreatic beta cell line is used in diabetes research, particularly for studying insulin (B600854) secretion and ER stress, processes involving calcium signaling. This compound has been employed in β-TC3 cells to monitor changes in intracellular calcium, such as increased Ca²⁺ influx induced by free fatty acid treatments, which can lead to ER stress abcam.complos.orgabcam.co.jp. Studies involve loading β-TC3 cells with this compound and monitoring fluorescence changes upon stimulation with agents like thapsigargin to activate store-operated Ca²⁺ entry abcam.complos.orgabcam.co.jp.

Beas-2B Cells: This human bronchial epithelial cell line is used in respiratory research. Fluo-8 has been used in Beas-2B cells to investigate intracellular calcium signaling, for instance, in studies examining the effects of amino acids on calcium levels and their potential modulation of ER calcium store content and release dynamics biorxiv.org.

Application in Parasitic Cell Systems (e.g., Plasmodium falciparum-infected erythrocytes)

Research into parasitic diseases, particularly malaria caused by Plasmodium falciparum, has utilized this compound to investigate the complex calcium homeostasis within infected erythrocytes. Malaria parasites significantly alter the host erythrocyte to facilitate their growth and development, including increasing the host cell's uptake of various solutes like calcium. nih.govresearchgate.net The mechanisms underlying this increased calcium permeability in infected erythrocytes are not yet fully understood. nih.govresearchgate.net

Studies employing this compound have provided insights into calcium dynamics in Plasmodium falciparum-infected erythrocytes. Upon loading with this compound, both uninfected and infected cells exhibit a calcium-dependent fluorescence signal after hydrolysis of the AM ester to Fluo-8. nih.govresearchgate.net However, key differences are observed in the presence of inhibitors like probenecid (B1678239), which blocks erythrocyte organic anion transporters (OAT). nih.govresearchgate.net In uninfected cells, probenecid abolishes the fluorescence signal, consistent with the export of Fluo-8 via OATs and the maintenance of low intracellular calcium. nih.govresearchgate.netresearchgate.net In contrast, in infected cells, probenecid increases fluorescence, suggesting that the parasite influences host cell transport mechanisms and that Fluo-8 efflux is inhibited, allowing the dye to accumulate and report on intracellular calcium levels. nih.govresearchgate.netresearchgate.net

Kinetic fluorescence measurements using Fluo-8 in microplate formats have revealed that the increased calcium uptake in infected cells is not mediated by the plasmodial surface anion channel (PSAC) and appears distinct from mammalian calcium channels. nih.govresearchgate.netnih.gov Confocal fluorescence imaging studies using this compound have confirmed that while uninfected cells maintain low intracellular calcium, infected cells show higher calcium levels in both the host and parasite compartments. nih.govresearchgate.netnih.gov

The use of Fluo-8, with its appropriate calcium affinity (Kd estimated at 389 nM) and greater brightness compared to some related fluorophores like Fluo-3 and Fluo-4, has enabled the development of robust fluorescence-based assays for measuring calcium uptake kinetics in Plasmodium falciparum-infected erythrocytes. nih.govaatbio.comaatbio.com This approach allows for non-destructive loading of the dye, facilitating the study of calcium permeability and its potential role in intracellular parasite development. nih.govresearchgate.netnih.gov The miniaturized assays developed using Fluo-8 are considered valuable tools for clarifying the precise calcium transport mechanisms in infected erythrocytes and potentially identifying inhibitors relevant to antimalarial drug development. nih.govresearchgate.netnih.gov

While the primary focus in the provided search results is on Plasmodium falciparum, this compound has also been used in research on other parasites, such as Toxoplasma gondii, to monitor intracellular calcium levels and signaling in different life stages like bradyzoites. biorxiv.orgbiorxiv.org

Data Table Example (Illustrative, based on descriptions in text):

Based on the textual descriptions, a conceptual data table could summarize the effect of probenecid on Fluo-8 fluorescence in uninfected and Plasmodium falciparum-infected erythrocytes, indicating relative intracellular calcium levels.

Cell TypeProbenecid PresenceFluo-8 Fluorescence SignalInterpretation of Intracellular Ca²⁺Source
Uninfected ErythrocytesAbsentDetected (likely external)Low nih.govresearchgate.netresearchgate.net
Uninfected ErythrocytesPresentAbolished/Weak IntracellularLow nih.govresearchgate.netresearchgate.net
P. falciparum-Infected ErythrocytesAbsentDetectedHigher than uninfected nih.govresearchgate.netnih.gov
P. falciparum-Infected ErythrocytesPresentIncreasedHigher than uninfected, efflux inhibited nih.govresearchgate.netresearchgate.net

Optimization and Refinement of Fluo 8 Am Based Research Methodologies

Empirical Determination of Optimal Dye Concentrations for Specific Cell Types and Experimental Goals

Determining the optimal concentration of Fluo-8 AM is a critical initial step for successful calcium imaging experiments. Using the lowest probe concentration that yields sufficient signal is generally recommended to avoid artifacts such as calcium buffering and toxicity cosmobio.co.jpaatbio.cominterchim.fr. Recommended working concentrations for this compound typically range from 1 to 10 µM aatbio.cominterchim.fr. For many cell lines, a concentration of 4-5 µM is suggested as a starting point, but the precise optimal concentration must be determined empirically for each specific cell type and experimental setup aatbio.comaatbio.comcosmobio.co.jpaatbio.cominterchim.frabcam.comaatbio.com.

Empirical determination often involves testing a range of dye concentrations and evaluating the resulting fluorescence signal intensity and cellular health. Factors influencing optimal concentration include the cell type's ability to take up and de-esterify the dye, the intracellular volume, and the sensitivity of the imaging equipment. For instance, a study using apple flesh tissue cells determined an optimal this compound concentration of 5 µmol/L for detecting changes in cytosolic calcium levels nih.gov.

This compound is noted for its brightness, being significantly brighter than Fluo-4 AM and Fluo-3 AM, which can allow for the use of lower concentrations in some applications lumiprobe.comaatbio.comaatbio.comaatbio.cominterchim.frhdbiosciences.com.

Impact of Buffer Composition and Controlled Environmental Factors on Calcium Imaging

The composition of the buffer used during this compound loading and imaging significantly impacts experimental outcomes. Buffers such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES are commonly used aatbio.comaatbio.comhdbiosciences.comnih.gov. The addition of nonionic detergents like Pluronic® F-127 is often necessary to enhance the aqueous solubility of this compound esters and promote better entry into cells aatbio.comaatbio.comaatbio.cominterchim.fraatbio.comglpbio.comnih.gov. A typical concentration for Pluronic F-127 is 0.02% or 0.04% in the working solution aatbio.comaatbio.comaatbio.cominterchim.fraatbio.com. However, long-term storage of AM esters with Pluronic F-127 is not recommended cosmobio.co.jpglpbio.com.

Controlled environmental factors such as temperature and CO2 levels are also important, particularly for maintaining cell viability and physiological conditions during imaging. While Fluo-3 AM and Fluo-4 AM often require loading at 37°C, this compound can be successfully loaded at room temperature, which can reduce compartmentalization of the indicator lumiprobe.comaatbio.comaatbio.comaatbio.cominterchim.frinterchim.fr. Loading times typically range from 20 minutes to one hour, although longer incubation times may improve signal intensity in certain cell lines aatbio.comcosmobio.co.jpaatbio.cominterchim.fr. Some protocols suggest incubating at 37°C for 30 to 60 minutes aatbio.comaatbio.com, while others indicate room temperature loading for 20 minutes to 2 hours followed by a room temperature incubation interchim.fr.

The presence of serum in the culture medium can interfere with dye loading, and replacing the growth medium with a serum-free buffer like HBSS before dye-loading is often recommended aatbio.comaatbio.com.

Strategies for Minimizing Cellular Artifacts in Fluorescence Measurements

Several cellular artifacts can compromise the accuracy of fluorescence measurements with this compound. These include dye overloading, calcium buffering effects, and issues related to cell adherence.

Methodological Approaches to Avoid Dye Overloading and Calcium Buffering Effects

Dye overloading occurs when excessive amounts of the fluorescent indicator are loaded into cells. This can lead to several issues, including:

Calcium Buffering: High intracellular concentrations of this compound can buffer changes in intracellular calcium, thereby reducing the amplitude and altering the kinetics of calcium transients cosmobio.co.jpaatbio.cominterchim.frnih.gov.

Toxicity: High concentrations of AM esters can be toxic to cells cosmobio.co.jpaatbio.cominterchim.fr.

Compartmentalization: The dye may accumulate in intracellular organelles rather than being uniformly distributed in the cytoplasm, leading to misleading localization of calcium signals interchim.fr.

To minimize these effects, researchers should use the lowest possible dye concentration that provides a sufficient signal-to-noise ratio cosmobio.co.jpaatbio.cominterchim.fr. Empirical determination of the optimal concentration, as discussed in Section 6.1, is crucial. Additionally, washing cells after the loading period helps remove excess extracellular dye, reducing background fluorescence and potential for further uptake aatbio.comcosmobio.co.jpaatbio.cominterchim.fr. Some assay kits are designed to be "no-wash," which can be advantageous for weakly adherent cells, but careful optimization is still required to prevent overloading abcam.comhdbiosciences.com.

The use of anion transporter inhibitors, such as probenecid (B1678239) or sulfinpyrazone, can help reduce the active efflux of the de-esterified dye from the cells, improving dye retention and signal stability aatbio.comaatbio.cominterchim.fr.

Considerations for Cell Line Adherence and Its Influence on Assay Design

Cell line adherence is an important consideration in this compound-based calcium imaging assays, particularly when using fluorescence microplate readers. For adherent cells, establishing a confluent monolayer before dye loading is often recommended hdbiosciences.com. Seeding density and incubation time should be optimized to achieve the desired confluence. For example, a seeding density of 30,000 cells/well for a 96-well plate or 10,000 cells/well for a 384-well plate is suggested for adherent cells in one protocol hdbiosciences.com.

For non-adherent cells, centrifugation and resuspension in appropriate buffer are necessary steps before dye loading hdbiosciences.com.

The adherence properties of the cell line can also influence the choice of assay protocol. "No-wash" protocols, where the dye-loading solution is not removed before imaging, can be beneficial for cell lines that are only weakly adherent, as washing steps can lead to cell loss abcam.comhdbiosciences.com. However, these protocols require careful optimization to minimize background fluorescence from extracellular dye.

While this compound is primarily used for detecting intracellular calcium changes, some assays for cell adhesion utilize different fluorescent dyes like Calcein AM, which are retained within live cells and can be used to quantify adherent cells thermofisher.com. This highlights the importance of selecting the appropriate fluorescent tool based on the specific biological process being studied.

Integration with Advanced Data Acquisition and Quantitative Analysis Systems

This compound-based calcium imaging experiments generate large amounts of data, necessitating integration with advanced data acquisition and quantitative analysis systems. Fluorescence measurements can be acquired using various platforms, including fluorescence microscopes, flow cytometers, fluorescence spectrometers, and fluorescence microplate readers aatbio.comcreativebiomart.netinterchim.fr. High-throughput screening (HTS) applications often utilize fluorescence imaging plate readers such as FLIPR, FDSS, BMG NovoStar, FlexStation, ViewLux, and IN Cell Analyzer aatbio.comcreativebiomart.netaatbio.com.

Data acquisition involves capturing fluorescence signals over time, often in response to a stimulus that triggers changes in intracellular calcium concentration aatbio.comcreativebiomart.net. The spectral properties of this compound, with excitation at approximately 490 nm and emission at approximately 514-520 nm, are compatible with standard FITC filter sets and 488 nm argon ion lasers aatbio.comaatbio.comaatbio.compubcompare.aicosmobio.co.jpaatbio.comabcam.cominterchim.fr.

Quantitative analysis of the acquired fluorescence data is essential for extracting meaningful biological information. This typically involves converting raw fluorescence intensity values into meaningful indicators of calcium concentration or changes. The change in fluorescence intensity upon calcium binding is significant (e.g., >200-fold increase), making this compound a sensitive probe cosmobio.co.jpaatbio.com. Analysis software is used to process time-series data, correct for background fluorescence, and quantify changes in signal intensity. For imaging data, region-of-interest (ROI) analysis is commonly performed to measure fluorescence changes in specific cellular compartments or individual cells nih.gov. Software like ImageJ and Igor Pro are used for offline analysis of optical data nih.gov.

Advanced analysis techniques can involve fitting fluorescence data to models to estimate parameters such as endogenous buffer concentration and dye dissociation constants nih.gov. Toolboxes for quantitative analysis of fluorescent microscopy data are also available to compute various parameters describing neuronal activity based on calcium indicator fluorescence traces mdpi.com.

Future Directions and Emerging Research Avenues for Fluo 8 Am

Development of Novel Fluo-8 Analogs with Tailored Calcium Affinities and Enhanced Spectroscopic Properties

Future research directions include the design and synthesis of novel Fluo-8 analogs with precisely engineered calcium binding affinities. Fluo-8 and its existing analogs already offer a range of dissociation constants (Kd values), such as Fluo-8 with a Kd of approximately 389 nM, Fluo-8H with a Kd of around 232 nM, Fluo-8L with a Kd of about 1.86 µM, and Fluo-8FF with a Kd of approximately 10 µM, catering to different intracellular calcium concentration ranges aatbio.comaatbio.com. The development of new analogs could further fine-tune these affinities to better match the diverse physiological calcium concentrations found in different cell types and subcellular compartments.

Beyond calcium affinity, efforts are directed towards enhancing the spectroscopic properties of Fluo-8 analogs. This includes improving brightness, increasing photostability to allow for longer imaging periods, and potentially developing variants with shifted excitation or emission spectra to facilitate multiplexed imaging with other fluorescent probes or genetically encoded indicators researchgate.net. Novel analogs might also address issues like cellular compartmentalization and dye leakage, which can affect signal accuracy and retention within the cell lumiprobe.comglpbio.com.

Advanced Applications in Complex Biological Systems and Multicellular Constructs

The application of Fluo-8 AM is expanding into more complex biological systems, such as 3D cell cultures, organoids, and tissue explants mdpi.com. These systems better mimic the in vivo environment compared to traditional 2D cell cultures, offering more physiologically relevant contexts for studying calcium signaling. Future research will likely focus on optimizing this compound loading and imaging protocols for these complex structures, which present challenges related to dye penetration, uniform distribution, and light scattering.

Furthermore, this compound is being explored for use in multicellular constructs, including engineered tissues and co-culture systems, to investigate intercellular calcium waves and communication mdpi.com. This requires methods to simultaneously image calcium dynamics in multiple cell types within a complex architecture, potentially involving differential loading techniques or the use of Fluo-8 analogs with distinct properties alongside other indicators.

Methodological Innovations for Enhanced Spatial and Temporal Resolution in Calcium Imaging

Achieving high spatial and temporal resolution is crucial for capturing the rapid and localized nature of calcium signaling events, such as calcium sparks and puffs frontiersin.orgnih.gov. While this compound is compatible with various imaging techniques, future research will focus on methodological innovations to push the boundaries of resolution.

This includes optimizing microscopy techniques like confocal microscopy, super-resolution microscopy, and light-sheet microscopy for use with this compound to obtain finer spatial details of calcium dynamics within cells and organelles frontiersin.orgnih.gov. Concurrently, advancements in high-speed cameras and acquisition software are being explored to improve temporal resolution, allowing for the capture of fast calcium transients that occur on millisecond timescales frontiersin.orgnih.gov. Developing computational tools and algorithms for analyzing complex calcium imaging data acquired with high spatial and temporal resolution is also a key area of development.

Integration with Optogenetic and Chemogenetic approaches for Calcium Signaling Manipulation

Integrating calcium imaging with optogenetic and chemogenetic techniques represents a powerful avenue for dissecting the relationship between calcium signaling and specific cellular events ub.edunih.govmpg.defrontiersin.orgnih.gov. Optogenetics allows for the precise control of cellular activity using light, while chemogenetics uses engineered receptors and designer drugs for remote manipulation ub.edufrontiersin.org.

Future research will involve combining this compound imaging with optogenetic or chemogenetic tools that can specifically evoke or inhibit calcium release or influx in targeted cells or organelles nih.govnih.gov. This allows researchers to directly investigate the functional consequences of precisely controlled calcium signals. Challenges include minimizing interference between the wavelengths used for optogenetic/chemogenetic activation and this compound excitation/emission, as well as developing strategies for simultaneous, real-time control and imaging of calcium dynamics. This integration holds significant promise for understanding the role of calcium in various physiological and pathological processes.

No specific data tables were generated in this article as the content focuses on future research directions and emerging avenues rather than presenting current experimental data.

Q & A

Basic Research Questions

How do I optimize Fluo-8 AM loading protocols to minimize cytotoxicity while ensuring sufficient signal intensity?

This compound loading requires balancing dye concentration, incubation time, and solvent composition. Key steps:

  • Dye preparation : Dissolve this compound in anhydrous DMSO to create a 1–5 mM stock solution. Avoid freeze-thaw cycles .
  • Working solution : Dilute to 1–10 µM in physiological buffer (e.g., Hanks’ buffer) with 0.02–0.04% Pluronic® F-127 to prevent aggregation and enhance cellular uptake. Higher Pluronic concentrations may destabilize the dye .
  • Incubation : Load cells at room temperature (20–25°C) for 30–60 minutes. Unlike Fluo-3/4 AM, this compound does not require 37°C incubation, reducing thermal stress on cells .
  • Validation : Test concentrations (4–5 µM recommended for most cell lines) using a positive control (e.g., ionomycin) to confirm Ca²⁺ response without cytotoxicity .

What experimental conditions affect this compound’s fluorescence signal-to-noise ratio?

This compound’s brightness (4× Fluoro-3, 2× Fluoro-4) depends on:

  • Calcium binding : Fluorescence intensity increases 100–250× upon Ca²⁺ binding. Use Ca²⁺-free buffers for baseline measurements .
  • Excitation/emission : Optimize detection at Ex/Em = 490/514 nm. Avoid overlapping spectra in multiplex assays .
  • Extracellular dye removal : Post-incubation washing reduces background fluorescence. Residual extracellular this compound can hydrolyze and bind extracellular Ca²⁺, creating false signals .

How do I validate this compound’s responsiveness in a new cell type?

  • Positive controls : Apply Ca²⁺ ionophores (e.g., ionomycin, 1–5 µM) to saturate intracellular Ca²⁺ and measure maximum fluorescence (Fmax).
  • Negative controls : Use Ca²⁺ chelators (e.g., EGTA, BAPTA-AM) to establish minimum fluorescence (Fmin).
  • Dynamic range : Calculate ∆F/F = (F – Fmin)/(Fmax – Fmin). A ratio <1 suggests poor dye loading or low Ca²⁺ flux .

Advanced Research Questions

How can I resolve discrepancies in Ca²⁺ transient kinetics between this compound and other indicators (e.g., Fura-2)?

Discrepancies arise from differences in:

  • Affinity (Kd) : Fluo-8 variants have distinct Kd values (Fluo-8L: 1.86 µM; Fluo-8: 389 nM; Fluo-8H: 232 nM). Select a variant matching the expected Ca²⁺ range .
  • Kinetics : this compound’s faster loading may reduce photobleaching artifacts compared to Fura-2, but slower Ca²⁺ dissociation can blunt rapid transient detection .
  • Data normalization : Use ratiometric dyes (e.g., Fura-2) to calibrate absolute Ca²⁺ concentrations, then correlate with this compound’s ∆F/F .

What strategies mitigate interference from intracellular esterases or organic anion transporters in long-term Ca²⁺ imaging?

  • Esterase inhibition : Co-incubate with probenecid (1–2 mM) to block organic anion transporters, retaining hydrolyzed Fluo-8 in the cytosol .
  • Dye leakage : Perform time-lapse imaging within 2 hours post-loading. For extended assays, use low-affinity variants (e.g., Fluo-8FF, Kd = 10 µM) to reduce baseline drift .
  • Control experiments : Compare results with esterase-insensitive probes (e.g., Cal-520) to identify hydrolysis-related artifacts .

How can this compound be integrated into multiplexed assays with other fluorescent probes?

  • Spectral separation : Pair this compound (Ex/Em = 490/514 nm) with red-emitting probes (e.g., Rhod-2, Ex/Em = 550/580 nm). Avoid overlap with GFP (Ex/Em = 488/509 nm) .
  • Sequential imaging : Use fast-switching monochromators or LED light sources to minimize cross-talk.
  • Quenching tests : Pre-screen combinations (e.g., this compound + TMRM) for signal suppression due to Förster resonance energy transfer (FRET) .

Data Analysis and Interpretation

How should I statistically analyze this compound data with high cell-to-cell variability?

  • Normalization : Express data as ∆F/F or Z-scores to account for baseline heterogeneity.
  • Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude non-responders.
  • Population analysis : Use bootstrapping or mixed-effects models to estimate mean Ca²⁺ responses in heterogeneous samples .

What are the limitations of this compound in quantifying absolute Ca²⁺ concentrations?

This compound is semi-quantitative due to:

  • Single-wavelength emission : Requires parallel calibration with ratiometric dyes.
  • Nonlinear response : ∆F/F saturates at high Ca²⁺ levels. Use Hill equation fits for EC50 estimation (this compound EC50 ≈1.2 µM ).
  • Compartmentalization : Dye accumulation in organelles (e.g., mitochondria) may skew cytosolic Ca²⁺ measurements .

Methodological Troubleshooting

Issue Potential Cause Solution Reference
Low signalInadequate dye loadingIncrease Pluronic® F-127 (≤0.04%) or incubation time
High backgroundResidual extracellular dyeWash cells 3× post-incubation
Rapid photobleachingExcessive excitation lightReduce illumination intensity or use lower dye concentration

Note: All protocols should be validated under local experimental conditions. For advanced applications (e.g., in vivo imaging), consult specialized literature on dye pharmacokinetics and tissue penetration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.